molecular formula C7H4FNO B073906 4-Fluorophenyl isocyanate CAS No. 1195-45-5

4-Fluorophenyl isocyanate

Cat. No. B073906
CAS RN: 1195-45-5
M. Wt: 137.11 g/mol
InChI Key: DSVGFKBFFICWLZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Fluorophenyl isocyanate involves the reaction of 4-fluoroaniline with phosgene. In a typical process, 4-fluoroaniline is first converted to the corresponding amine salt, which is then reacted with phosgene to produce 4-Fluorophenyl isocyanate. This process requires careful handling due to the toxicity of phosgene.

Molecular Structure Analysis

4-Fluorophenyl isocyanate consists of a benzene ring substituted with a fluorine atom at one position and an isocyanate group at another. The presence of the fluorine atom influences the electronic properties of the molecule, affecting its reactivity and interactions with other compounds.

Chemical Reactions and Properties

4-Fluorophenyl isocyanate reacts with alcohols and amines to form urethanes and ureas, respectively. These reactions are fundamental in producing various polymers and pharmaceutical compounds. The fluorine atom in the molecule affects its reactivity, making it a versatile intermediate in organic synthesis.

Physical Properties Analysis

The physical properties of 4-Fluorophenyl isocyanate, such as melting point, boiling point, and solubility, depend on its molecular structure. The presence of the isocyanate group and the fluorine atom contributes to its relatively high reactivity and low stability under certain conditions.

Chemical Properties Analysis

The chemical properties of 4-Fluorophenyl isocyanate, including its reactivity with different functional groups and its behavior in various chemical environments, are influenced by the isocyanate and fluorophenyl groups. Its reactivity is a crucial aspect in the synthesis of more complex chemical structures.

References (Sources)

Scientific Research Applications

  • Li-ion Battery Performance Improvement : 4-fluorophenyl isocyanate is used to reduce the initial irreversible capacities during the formation of the solid electrolyte interface (SEI) on graphite surfaces in Li-ion batteries. This enhances the cycleability of the batteries (Zhang, 2006).

  • Allophanate Formation : It reacts with urethanes under specific conditions to form allophanates, which do not lead to isocyanurate formation. This reaction is important in understanding the chemical behavior of isocyanates (Lapprand et al., 2005).

  • Fungal Resistance in Wood : In studies involving southern pine, methyl fluorophenyl carbamates and fluorophenyl isocyanates, including 4-fluorophenyl isocyanate, were used to increase the wood's fungal resistance (Chen, Rowell, & Ellis, 1990).

  • Quantitative Detection of Gaseous Isocyanates : A ratiometric fluorescent probe based on 4-fluorophenyl isocyanate was developed for detecting gaseous isocyanates in the air, which is significant for monitoring industrial emissions (K. Chen et al., 2020).

  • Soluble Epoxide Hydrolase Inhibitors : 2-Fluorophenyl isocyanate reacted with adamantan-1(2)-amines increased the inhibitory activity of human soluble epoxide hydrolase, showing potential in medicinal chemistry (Burmistrov & Butov, 2018).

  • Self-Healing Polymers : Reactive diisocyanate microcapsules for use in self-healing polymers have been fabricated, demonstrating the potential of isocyanates in creating materials that can repair themselves (Yang et al., 2008).

  • Synthesis of Optically Active Poly(phenyl isocyanate)s : Novel optically active aromatic isocyanates, including 4-fluorophenyl isocyanate, were synthesized for potential use in polymer and materials science (Maeda & Okamoto, 1998).

  • Spectrophotometric Determination in Occupational Atmospheres : 4-fluorophenyl isocyanate was investigated for its potential use in spectrophotometric methods for determining isocyanate concentrations in occupational environments (Walker & Pinches, 1979).

  • Molecular Geometry Study : The molecular geometry of 2-fluorophenylisocyanate, a related compound, was studied using microwave spectroscopy and nuclear magnetic resonance, contributing to our understanding of isocyanate molecular structures (Masson et al., 1980).

  • Organic Nanoparticles for Biomedical Imaging : Fluorescence probes for biomedical imaging were developed using compounds such as 4-fluorophenyl isocyanate, showcasing the potential of organic fluorophores in medical diagnostics (Xu et al., 2016).

Safety And Hazards

4-Fluorophenyl isocyanate is classified as a hazardous substance. It is flammable and can cause skin and eye irritation. It is also toxic if swallowed or inhaled, and may cause respiratory sensitization . Therefore, it should be handled with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .

properties

IUPAC Name

1-fluoro-4-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4FNO/c8-6-1-3-7(4-2-6)9-5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVGFKBFFICWLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00152472
Record name 4-Fluorophenyl isocyanate
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Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Fluorophenyl isocyanate

CAS RN

1195-45-5
Record name 4-Fluorophenyl isocyanate
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Record name 4-Fluorophenyl isocyanate
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Record name 1195-45-5
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Record name 4-Fluorophenyl isocyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
203
Citations
SS Zhang - Journal of power sources, 2006 - Elsevier
… Based on this idea, in the present work the impact of two aromatic isocyanates, 4-fluorophenyl isocyanate and phenyl isocyanate, on the initial irreversible capacity and cycleability of …
Number of citations: 37 www.sciencedirect.com
YG Hu, J Xu, HT Gao, Z Ma - Journal of Heterocyclic Chemistry, 2010 - Wiley Online Library
… Carbodiimide, obtained from aza-Wittig reaction of iminophosphorane with 4-fluorophenyl isocyanate, reacted with various nucleophiles under mild conditions to give a series of 2-…
Number of citations: 4 onlinelibrary.wiley.com
GC Chen, RM Rowell, WD Ellis - Wood and fiber science, 1990 - wfs.swst.org
… of wood reacted with 4-fluorophenyl isocyanate after the decay … wood reacted with 4-fluorophenyl isocyanate was less than … For example, wood reacted with 4-fluorophenyl isocyanate …
Number of citations: 17 wfs.swst.org
A Moghimi, I Omrani, MR Nabid, M Mahmoodi - European polymer journal, 2013 - Elsevier
… It involves an in situ derivatization of hydroxyl group with a reactive reagent, 4-fluorophenyl isocyanate, in an NMR tube followed by integration of the unique 19 F resonance contributed …
Number of citations: 18 www.sciencedirect.com
FROFS PINE, F ISOCYANATES - Wood and Fiber Science, 1990 - Citeseer
… of wood reacted with 4-fluorophenyl isocyanate after the decay … wood reacted with 4-fluorophenyl isocyanate was less than … For example, wood reacted with 4-fluorophenyl isocyanate …
Number of citations: 4 citeseerx.ist.psu.edu
F Han, Z Chang, R Wang, F Yun, J Wang… - … Applied Materials & …, 2023 - ACS Publications
… In this work, the effects of the p-tolyl isocyanate (PTI) and 4-fluorophenyl isocyanate (4-FI) electrolyte additives on the low-temperature performance of NCM811/[email protected] G …
Number of citations: 3 pubs.acs.org
JC Liu, HW He - Synthetic Communications, 2012 - Taylor & Francis
… Iminophosphorane 3 reacted with phenyl isocyanate (or 4-chlorophenyl isocyanate, 4-fluorophenyl isocyanate) to give carbodiimide 4, which was further treated with amines to cyclize …
Number of citations: 3 www.tandfonline.com
S Athmani, KN Bradley, AL Harvey, E Kornisiuk… - European journal of …, 1998 - Elsevier
… This compound 10 was treated with 4-fluorophenyl isocyanate in the presence of triethyl amine in tetrahydrofuran with stirring at room temperature for three days to give the target …
Number of citations: 1 www.sciencedirect.com
S Olma, J Ermert, HH Coenen - Journal of Labelled …, 2006 - Wiley Online Library
Four different no carrier added (nca) 4‐[ 18 F]fluorophenylurea derivatives are synthesized as model compounds via two alternative routes. In both cases carbamate‐4‐…
L Mistry, K Mapesa, TW Bousfield, JE Camp - Green Chemistry, 2017 - pubs.rsc.org
… urea 6t in a lower yield than the 4-fluorophenyl isocyanate isomer. This result suggests that the … Finally, 4-fluorophenyl isocyanate was reacted with N-methylaniline under the standard …
Number of citations: 76 pubs.rsc.org

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